Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate is an organic compound consisting of a bromoimidazopyridine ring with an ethyl substituent. It is a versatile reagent that has been used in numerous organic syntheses and has broad applications in scientific research.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate is extensively used in pharmaceutical research, particularly in the synthesis of various biologically active compounds. For instance, it plays a crucial role in the palladium-catalyzed Suzuki–Miyaura borylation reactions, a method efficient for preparing active agents. This process led to the creation of dimerization products with potential anti-cancer and anti-tuberculosis (TB) properties. The nitrogen-rich system derived from this compound was incorporated into agents demonstrating moderate activity against TB and particular efficacy in NCI-60 anti-cancer screenings across nine cancer panels (Sanghavi et al., 2022).
Antiviral Research
The derivatives of this compound have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activities. Some of these compounds were highly effective in inhibiting the replication of HBV DNA, showcasing their potential as antiviral agents (Chen et al., 2011).
Heterocyclic Compound Synthesis
This compound is also pivotal in the synthesis of a wide array of heterocyclic compounds. For example, its interaction with various amines leads to the formation of new carboxylic acids with applications in anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982). Additionally, it's used to construct fused triazines with potential biological activities, further underscoring its versatility in creating complex molecular structures (Zamora et al., 2004).
Properties
IUPAC Name |
ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDCKDQQAFZDOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428003 | |
Record name | ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67625-37-0 | |
Record name | 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67625-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate in medicinal chemistry?
A1: this compound serves as a valuable building block for synthesizing compounds with potential anti-cancer and anti-tuberculosis activities. Research indicates that derivatives of this compound, particularly those incorporating nitrogen-rich systems, exhibit promising activity against the H37Rv strain of tuberculosis [] and demonstrate potency in anti-cancer screenings across various cancer panels []. This suggests its potential use in developing novel therapeutics for these diseases.
Q2: What is known about the reactivity of this compound in palladium-catalyzed reactions?
A2: While intended for a regioselective borylation to yield Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate, this compound exhibits a tendency to form a dimerization product under palladium-catalyzed Suzuki–Miyaura borylation conditions []. This dimerization occurs preferentially over the desired borylation, impacting the reaction's selectivity and yield. Understanding this reactivity is crucial for optimizing synthetic strategies and exploring alternative reaction pathways.
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